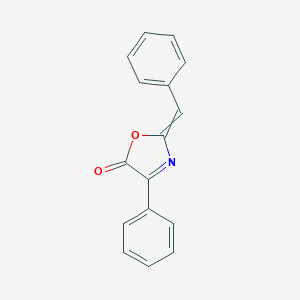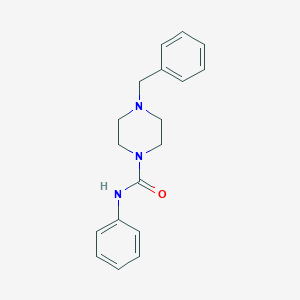
2-Benzylidene-4-phenyl-5(2h)-oxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-4-phenyl-5(2h)-oxazolone is a chemical compound that is commonly referred to as Chalcone. It is a yellow crystalline powder that is widely used in scientific research due to its unique properties. Chalcone has a variety of applications in different fields, including medicine, agriculture, and chemistry.
Wirkmechanismus
The mechanism of action of Chalcone is not fully understood. However, it is believed that Chalcone exerts its biological effects through different mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with DNA. Chalcone has been shown to inhibit different enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. Chalcone has also been shown to modulate different signaling pathways, including the NF-κB and MAPK pathways. Chalcone has been shown to interact with DNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Chalcone has been shown to have different biochemical and physiological effects. Chalcone has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Chalcone has been shown to inhibit the production of reactive oxygen species and to scavenge free radicals, which may contribute to its antioxidant properties. Chalcone has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Chalcone has been shown to induce apoptosis and to inhibit cell proliferation, which may contribute to its anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Chalcone has several advantages and limitations for lab experiments. One of the advantages of Chalcone is that it is readily available and relatively inexpensive. Chalcone is also stable under normal laboratory conditions, which makes it easy to handle. Chalcone has several limitations, including its low solubility in water, which may limit its use in aqueous solutions. Chalcone is also sensitive to light and air, which may affect its stability.
Zukünftige Richtungen
There are several future directions for the research on Chalcone. One future direction is to explore the potential applications of Chalcone in medicine. Chalcone has shown promising results in the treatment of different diseases, including cancer, diabetes, and neurodegenerative diseases. Another future direction is to explore the potential applications of Chalcone in agriculture. Chalcone has shown potential as a natural herbicide and insecticide. Another future direction is to explore the potential applications of Chalcone in material science. Chalcone has shown potential as a ligand in the synthesis of different metal complexes that have potential applications in catalysis and material science.
Conclusion:
In conclusion, Chalcone is a chemical compound that has a wide range of applications in different fields. The synthesis of Chalcone can be achieved through different methods, including the Claisen-Schmidt condensation reaction, the Perkin reaction, and the Knoevenagel reaction. Chalcone has been widely used in scientific research due to its unique properties. Chalcone has been shown to have different biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. Chalcone has several advantages and limitations for lab experiments. There are several future directions for the research on Chalcone, including exploring its potential applications in medicine, agriculture, and material science.
Synthesemethoden
The synthesis of Chalcone can be achieved through different methods, including the Claisen-Schmidt condensation reaction, the Perkin reaction, and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of an aldehyde and a ketone in the presence of a base catalyst to form Chalcone. The Perkin reaction involves the reaction of an acid anhydride with an aromatic aldehyde in the presence of an alkali to form Chalcone. The Knoevenagel reaction involves the reaction of an aldehyde with malonic acid in the presence of a base catalyst to form Chalcone.
Wissenschaftliche Forschungsanwendungen
Chalcone has a wide range of applications in scientific research. It has been widely used as a starting material in the synthesis of different compounds due to its unique properties. Chalcone has been used in the synthesis of flavonoids, which have anti-inflammatory, antioxidant, and anticancer properties. Chalcone has also been used in the synthesis of different heterocyclic compounds that have antimicrobial, antifungal, and antiviral properties. Chalcone has been used as a ligand in the synthesis of different metal complexes that have potential applications in catalysis and material science.
Eigenschaften
Molekularformel |
C16H11NO2 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-benzylidene-4-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2/c18-16-15(13-9-5-2-6-10-13)17-14(19-16)11-12-7-3-1-4-8-12/h1-11H |
InChI-Schlüssel |
LDVFFQFWQPYFSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C2N=C(C(=O)O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2N=C(C(=O)O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)






![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)




